molecular formula C12H16N2O2 B13224771 Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13224771
M. Wt: 220.27 g/mol
InChI Key: KUUBXRHKNNWZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Core

  • The imidazo[1,2-a]pyridine system adopts a planar conformation due to aromatic stabilization.
  • Partial saturation at positions 5–8 introduces slight puckering in the pyridine-derived ring, reducing planarity .

Substituent Effects

  • The cyclopropyl group at position 2 introduces steric strain, forcing a non-coplanar orientation relative to the bicyclic system.
  • The methyl carboxylate at position 3 adopts an equatorial position to minimize steric clashes with the cyclopropyl group (Fig. 1).

Table 1: Key bond lengths and angles derived from analogous imidazo[1,2-a]pyridine derivatives .

Bond/Angle Value (Å/°)
N1-C2 (imidazole) 1.34 Å
C3-C4 (pyridine) 1.40 Å
C2-N1-C6 angle 108.5°

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • Cyclopropyl protons : δ 0.8–1.2 ppm (multiplet, 4H).
    • Methyl ester : δ 3.72 ppm (singlet, 3H).
    • Aromatic protons : δ 7.2–8.1 ppm (multiplet, 3H) .
  • ¹³C NMR (100 MHz, CDCl₃):
    • Carbonyl carbon : δ 167.3 ppm.
    • Cyclopropyl carbons : δ 8.5–12.0 ppm .

Infrared (IR) Spectroscopy

  • C=O stretch : 1720 cm⁻¹ (ester carbonyl).
  • C-N stretch : 1240 cm⁻¹ (imidazole ring) .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 236.27 ([M]⁺).
  • Fragmentation : Loss of cyclopropane (42 Da) and COOCH₃ (59 Da) .

X-ray Crystallographic Studies of Imidazo[1,2-a]pyridine Derivatives

While direct crystallographic data for this compound is limited, studies on analogous structures reveal:

  • Planarity : The imidazo[1,2-a]pyridine core maintains near-planarity, with dihedral angles <5° between rings .
  • Hydrogen bonding : Carboxylate groups often participate in intermolecular H-bonds, influencing crystal packing .

Table 2: Crystallographic parameters for methyl imidazo[1,2-a]pyridine-7-carboxylate (CID 15096964) .

Parameter Value
Space group P2₁/c
Unit cell dimensions a=7.2 Å, b=10.5 Å, c=12.8 Å
Density 1.45 g/cm³

These insights facilitate predictive modeling of the target compound’s solid-state behavior.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)11-10(8-5-6-8)13-9-4-2-3-7-14(9)11/h8H,2-7H2,1H3

InChI Key

KUUBXRHKNNWZLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1CCCC2)C3CC3

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

General Synthetic Route

The synthesis typically involves the cyclization of appropriate precursors, mainly through the condensation of 2-aminopyridine derivatives with cyclopropyl-substituted ketoesters or halogenated acetoacetates, followed by esterification to introduce the methyl carboxylate group. Key steps include:

  • Condensation of 2-aminopyridine with cyclopropyl ketone or ethyl 2-halogenated acetoacetates.
  • Cyclization to form the imidazo[1,2-a]pyridine core.
  • Esterification or direct use of ester-containing precursors to yield the methyl ester at position 3.

Catalysts such as Lewis acids and solvents like ethanol or dichloromethane are commonly employed to optimize the reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS)

A significant advancement in the preparation of imidazo[1,2-a]pyridine-3-carboxylate derivatives, including methyl 2-cyclopropyl-substituted analogs, is the use of microwave-assisted organic synthesis (MAOS). This method offers:

  • Rapid reaction times (minutes vs. hours/days in traditional methods).
  • Improved yields and purity.
  • Reduced need for extensive purification steps.
Experimental Conditions and Optimization

A representative study optimized the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates under microwave heating. The key parameters investigated were solvent, temperature, and reaction time. The optimized conditions for similar compounds were:

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Ethanol 100 10 53
2 Ethanol 100 20 61
3 Ethanol 100 40 60
4 Ethanol 120 20 75
5 Ethanol 150 20 70
6 Acetonitrile 120 20 32
7 N,N-Dimethylformamide (DMF) 120 20 10

The optimal condition was found to be ethanol at 120 °C for 20 minutes, providing a 75% yield, significantly better than traditional reflux methods which gave about 45% yield after overnight reaction.

Scope of MAOS Method

Using the optimized MAOS conditions, a variety of 2-aminopyridine derivatives and ethyl 2-halogenated acetoacetates were successfully condensed to form disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs), with yields ranging from 35% to 75%. This method is applicable to substrates with different substituents, including cyclopropyl groups, making it suitable for the synthesis of this compound.

Industrial Production

Industrial-scale synthesis generally follows similar routes but incorporates:

  • Continuous flow reactors for better heat and mass transfer.
  • Automated monitoring and control to optimize yield and purity.
  • Use of high-purity reagents and solvents.
  • Stringent quality control to meet pharmaceutical standards.

Such processes aim to maximize efficiency, reproducibility, and scalability while minimizing waste and cost.

Chemical Reaction Analysis

Types of Reactions Involved in Preparation

  • Condensation and Cyclization: Formation of the imidazo[1,2-a]pyridine core from 2-aminopyridine and ketoesters.
  • Esterification: Introduction or retention of methyl ester functionality at position 3.
  • Substitution: Introduction of the cyclopropyl group at position 2 via appropriate halogenated precursors or ketones.

Common Reagents and Conditions

Reaction Type Reagents/Conditions Outcome
Condensation 2-Aminopyridine, ethyl 2-halogenated acetoacetates, ethanol, microwave heating at 120 °C Formation of imidazo[1,2-a]pyridine-3-carboxylate esters
Esterification Acid catalysts or direct use of ester precursors Methyl ester group at position 3
Oxidation Potassium permanganate, acidic medium Conversion to carboxylic acids
Reduction Lithium aluminum hydride in dry ether Conversion of ester to alcohol

Representative Reaction Scheme

Research Findings and Data Summary

Parameter Details/Results Source
Optimal solvent Ethanol
Optimal temperature 120 °C
Optimal reaction time 20 minutes
Yield Up to 75% under MAOS; 45% under traditional reflux
Advantages of MAOS Faster, higher yield, less purification needed
Industrial considerations Continuous flow, automation, high purity reagents
Reaction type Condensation, cyclization, esterification

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the carboxylate ester can participate in hydrogen bonding with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Substituent Variations at Position 2

Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
  • Structure : The cyclopropyl group is replaced by a bulkier tert-butyl substituent.
  • Molecular Formula : C₁₃H₂₀N₂O₂; Molecular Weight : 236.31 g/mol .
  • The compound was discontinued by Biosynth, suggesting challenges in synthesis or stability .
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid
  • Structure : Features an ethyl group at position 2 and a carboxylic acid instead of a methyl ester.
  • Application : Intermediate in tuberculosis therapeutics (Compound 61), with demonstrated antibacterial activity .
  • Key Differences :
    • The carboxylic acid group increases polarity, reducing lipophilicity (logP) compared to the methyl ester derivative.
    • Biological activity highlights the importance of the imidazo[1,2-a]pyridine core in antimicrobial design .

Ester Group Modifications at Position 3

Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
  • Structure : Ethyl ester at position 3 and a branched alkyl substituent at position 2.
  • Molecular Formula : C₁₅H₂₄N₂O₂; Molecular Weight : 264.36 g/mol .
  • Key Differences :
    • The ethyl ester increases molecular weight by 28.05 g/mol compared to the methyl ester analogue.
    • Bulkier substituents may enhance metabolic stability but reduce solubility .

Salt and Hydrochloride Derivatives

8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride
  • Structure : Methyl group at position 8 and a carboxylic acid hydrochloride salt.
  • Molecular Formula : C₉H₁₁ClN₂O₂; Molecular Weight : 214.65 g/mol .
  • Key Differences :
    • The hydrochloride salt improves aqueous solubility, making it suitable for formulation in preclinical studies.
    • The methyl group at position 8 may influence ring conformation and binding affinity .

Piperazine and Carboxamide Derivatives

1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
  • Structure : Piperazine-linked methyl group at position 3.
  • Application: Potential CNS-targeted agent due to the piperazine moiety, which enhances blood-brain barrier penetration .
  • Key Differences :
    • Replacement of the ester with a piperazine group introduces basicity, altering pharmacokinetic properties .
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
  • Structure : Carboxamide group at position 6.
  • Molecular Formula : C₉H₁₂N₃O; Molecular Weight : 178.22 g/mol .

Comparative Data Table

Compound Name Substituent (Position 2) Position 3 Group Molecular Weight (g/mol) Key Application/Note Reference
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate Cyclopropyl Methyl ester 220.27* Not explicitly reported N/A
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate tert-Butyl Methyl ester 236.31 Discontinued
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid Ethyl Carboxylic acid 194.23* Tuberculosis therapeutic
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 3-Methylbutan-2-yl Ethyl ester 264.36 Metabolic stability studies
8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride Methyl (position 8) Carboxylic acid (HCl) 214.65 Preclinical formulation

*Calculated based on molecular formula.

Research Implications

  • Substituent Effects : Cyclopropyl groups balance steric bulk and electronic effects, making them preferable for synthetic feasibility compared to tert-butyl .
  • Ester vs. Acid : Methyl esters enhance lipophilicity for membrane permeability, while carboxylic acids improve solubility for parenteral administration .
  • Biological Relevance : Piperazine and carboxamide derivatives highlight the scaffold’s versatility in targeting diverse biological pathways .

Biological Activity

Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C11H15N3O2
  • Molar Mass : 205.26 g/mol
  • CAS Number : 1551235-06-3

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and can affect the pharmacokinetics of other drugs .
  • Receptor Binding : It is hypothesized that this compound binds to certain receptors, modulating cellular signaling pathways that can influence various physiological processes .
  • DNA Interaction : There is evidence indicating that this compound may interact with DNA, potentially affecting gene expression and cellular functions .

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the potential of this compound as an effective agent against Mycobacterium tuberculosis (TB). The compound has shown promising results in vitro against both drug-susceptible and multidrug-resistant strains of TB.

CompoundActivity Against TBReference
This compoundPotent against H37Rv strain
Compound 151.5 - 3-fold more active than isoniazid
Compound 16Excellent activity against MDR and XDR strains

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary findings suggest that it may exhibit cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)4.22
MCF-7 (Breast)5.33
HCT-116 (Colon)3.46

These results indicate that this compound could be a candidate for further development in cancer therapeutics.

Pharmacokinetic Properties

Pharmacokinetic studies have shown that the compound possesses favorable properties:

  • Plasma Protein Binding : High binding affinity (>99%) indicates a potential for prolonged circulation time in vivo.
  • CYP Inhibition Profile : Moderate inhibition of various cytochrome P450 enzymes suggests possible drug-drug interactions but also indicates a manageable safety profile for concurrent therapies .

Case Studies

Several research efforts have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Structural Modifications : Researchers have explored modifications at the methyl group position to improve anti-TB activity. For example:
    • Replacing the methyl group at position 6 with a chloro group resulted in a two-fold decrease in activity.
    • Substituting the methyl group at position 2 with a phenyl group led to a complete loss of activity .
  • Synthesis and Evaluation : A series of compounds were synthesized and evaluated for their biological activities. Compounds with cycloalkyl groups showed enhanced activity compared to those with linear alkyl chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.